molecular formula C10H12N2O B14606844 2-Butenamide, 3-amino-N-phenyl-, (Z)- CAS No. 59846-47-8

2-Butenamide, 3-amino-N-phenyl-, (Z)-

Katalognummer: B14606844
CAS-Nummer: 59846-47-8
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: YWTRXACYCWOQMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butenamide, 3-amino-N-phenyl-, (Z)- is an organic compound with the molecular formula C10H11NO. It is a derivative of butenamide, characterized by the presence of an amino group and a phenyl group attached to the butenamide backbone. The (Z)- configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 3-amino-N-phenyl-, (Z)- can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-N-phenylbutanamide with a suitable dehydrating agent to form the desired butenamide derivative. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-Butenamide, 3-amino-N-phenyl-, (Z)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butenamide, 3-amino-N-phenyl-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.

    Substitution: The amino and phenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted butenamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Butenamide, 3-amino-N-phenyl-, (Z)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Butenamide, 3-amino-N-phenyl-, (Z)- involves its interaction with specific molecular targets. The amino and phenyl groups play a crucial role in binding to target molecules, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butenamide, 3-amino-N-phenyl-, (Z)- is unique due to its specific (Z)- configuration and the presence of both amino and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

59846-47-8

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

3-amino-N-phenylbut-2-enamide

InChI

InChI=1S/C10H12N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-7H,11H2,1H3,(H,12,13)

InChI-Schlüssel

YWTRXACYCWOQMR-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)NC1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.